Sigma-1 Receptor Affinity: 5-Fold Gain Through Piperazine-to-Diazepane Ring Homologation
The 1,4-diazepane scaffold confers a significant improvement in sigma-1 (σ1) receptor binding affinity compared to the six-membered piperazine congener bearing identical N-substituents. Bedürftig and Wünsch (2009) demonstrated that homologation of the piperazine ring to the 1,4-diazepane ring in matched dibenzyl-substituted derivatives increased σ1 receptor affinity from a Ki of 38 nM (piperazine 3a) to 7.4 nM (1,4-diazepane 4a), representing an approximately 5.1-fold improvement [1]. Moreover, the diazepane derivative exhibited 53-fold selectivity for σ1 over σ2 receptors, whereas the corresponding piperazine series typically displays single-digit to low double-digit selectivity ratios [1]. This evidence establishes that the seven-membered 1,4-diazepane core—present in the target compound—is intrinsically superior to the six-membered piperazine core for σ1 receptor engagement.
| Evidence Dimension | Sigma-1 receptor binding affinity (Ki) and sigma-1/sigma-2 selectivity |
|---|---|
| Target Compound Data | Ki = 7.4 nM (1,4-dibenzyl-1,4-diazepane 4a); 53-fold σ1/σ2 selectivity |
| Comparator Or Baseline | Ki = 38 nM (1,4-dibenzylpiperazine 3a); low σ1/σ2 selectivity |
| Quantified Difference | ~5.1-fold improvement in σ1 affinity; 53-fold selectivity conferred by ring expansion |
| Conditions | Radioligand competition binding assays against σ1 and σ2 receptors using guinea pig brain and rat liver membrane preparations; compounds tested as racemates. |
Why This Matters
Procurement of the 1,4-diazepane scaffold is mandated when σ1 receptor affinity and σ1/σ2 selectivity are critical program objectives, as the piperazine scaffold cannot achieve comparable binding metrics with identical N-substituents.
- [1] Bedürftig S, Wünsch B. 1,4-Diazepanes derived from (S)-serine – Homopiperazines with improved σ1 (sigma) receptor affinity and selectivity. Eur J Med Chem. 2009;44(2):519-525. doi:10.1016/j.ejmech.2008.04.002. PMID: 18499305. View Source
